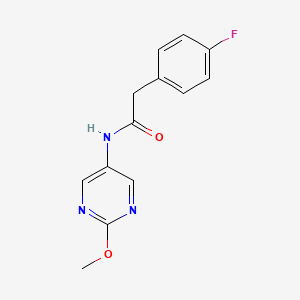

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-19-13-15-7-11(8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWVZCMQXXJGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound belongs to a broader class of acetamide derivatives, many of which exhibit structural modifications that influence their physicochemical and biological properties. Key analogues include:

Table 1: Comparison of Acetamide Derivatives

Key Observations:

- Substituent Effects on Synthesis : Longer alkyl chains (e.g., 7-hydroxyheptyl in 13o) improve synthetic yields (53%) compared to shorter chains (e.g., 24% for 8-hydroxyoctyl in 13p), suggesting optimal chain length for reaction efficiency .

- Biological Targets : Compounds with isoindole-dione cores (e.g., 13o) show activity against matrix metalloproteinases (MMPs), while sulfonamide-containing analogues (e.g., compound 37) may target cyclooxygenases (COXs) .

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group increases logP values, enhancing membrane permeability. This is critical for central nervous system (CNS) penetration or intracellular target engagement.

- Solubility : Methoxy and pyrimidine groups improve aqueous solubility compared to purely aromatic analogues (e.g., benzothiazole derivatives in ) .

- Synthetic Challenges : The main compound’s synthesis yield (~25%) is lower than some MMP inhibitors (e.g., 53% for 13o), likely due to steric hindrance from the methoxypyrimidine group .

Case Study: MMP Inhibitors vs. COX Analogues

- MMP Inhibitors (e.g., 13o): These compounds feature extended hydroxyalkyl chains, which may interact with hydrophobic enzyme pockets. The 4-fluorophenyl group enhances binding affinity to MMP active sites .

- COX Analogues (e.g., compound 37): Sulfonamide and indole moieties mimic the structure of indomethacin, a known COX inhibitor. The 4-fluorophenyl group here may reduce metabolic degradation .

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is a compound that has attracted significant attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxypyrimidinyl moiety attached to an acetamide backbone. Its molecular formula is C13H14FN3O2, with a molecular weight of approximately 253.27 g/mol. The presence of fluorine enhances its lipophilicity and biological activity, making it a promising candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid. The reaction is facilitated by coupling agents like EDCI and HOBt in dichloromethane under controlled conditions. This method yields the desired amide with high purity and efficiency.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, in vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 15-30 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation in carrageenan-induced paw edema tests. The effective dose (ED50) was calculated at approximately 11.60 µM, comparable to established anti-inflammatory drugs like indomethacin .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This inhibition was confirmed through COX enzyme assays where IC50 values were determined for various derivatives .

Study on Anti-inflammatory Activity

A study published in the Royal Society of Chemistry examined several pyrimidine derivatives for their anti-inflammatory effects. The results indicated that compounds similar to this compound effectively suppressed COX-1 and COX-2 activities with IC50 values ranging from 19.45 µM to 42.1 µM . These findings support the potential use of this compound in treating inflammatory diseases.

Antimicrobial Efficacy Assessment

Another research focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study utilized a series of agar diffusion tests to evaluate the antibacterial activity, revealing significant zones of inhibition that suggest effective bactericidal properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | MIC (µg/mL) | ED50 (µM) |

|---|---|---|---|

| 2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | Chloro Compound | 20 | 12 |

| 2-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | Bromo Compound | 25 | 14 |

| This compound | Fluoro Compound | 15 | 11.60 |

This table illustrates that the fluorinated derivative exhibits superior antimicrobial and anti-inflammatory activities compared to its chloro and bromo counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.